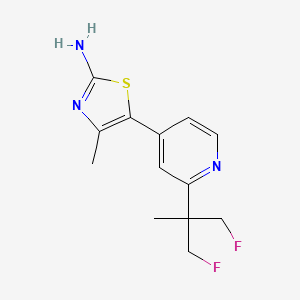
5-(2-(1,3-Difluoro-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-amine
Vue d'ensemble
Description
5-(2-(1,3-Difluoro-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-amine is a useful research compound. Its molecular formula is C13H15F2N3S and its molecular weight is 283.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 5-(2-(1,3-Difluoro-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-amine (CAS Number: 1395492-56-4) is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific thiazole moiety in this compound contributes to its interaction with various biological targets.
- Antimicrobial Activity : Thiazoles have been linked to significant antibacterial and antifungal properties. Studies indicate that compounds with thiazole structures exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Properties : Some thiazole derivatives have shown promise in inhibiting cancer cell proliferation by interfering with cellular signaling pathways .
Biological Activity Overview
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against multiple bacterial strains, revealing that it inhibited growth with an MIC value of 32 μg/mL against Pseudomonas aeruginosa, outperforming some conventional antibiotics .
- Antifungal Activity : Research demonstrated that derivatives of thiazole exhibited significant antifungal activity with inhibition rates between 58% to 66% against A. niger, indicating the potential for therapeutic applications in treating fungal infections .
- Cancer Cell Studies : In vitro studies highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Propriétés
IUPAC Name |
5-[2-(1,3-difluoro-2-methylpropan-2-yl)pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3S/c1-8-11(19-12(16)18-8)9-3-4-17-10(5-9)13(2,6-14)7-15/h3-5H,6-7H2,1-2H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUIUHQFOWVKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(CF)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















